molecular formula C13H19NO3 B1352937 Tert-butyl 2-hydroxy-2-phenylethylcarbamate CAS No. 67341-07-5

Tert-butyl 2-hydroxy-2-phenylethylcarbamate

Cat. No. B1352937
CAS RN: 67341-07-5
M. Wt: 237.29 g/mol
InChI Key: FSRZPRRAZVZKFE-UHFFFAOYSA-N
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Description

Tert-butyl 2-hydroxy-2-phenylethylcarbamate is a chemical compound with the molecular formula C13H19NO3 . It is also known by the synonym N-Boc-2-hydroxy-2-phenylethylamine .


Molecular Structure Analysis

The molecular structure of Tert-butyl 2-hydroxy-2-phenylethylcarbamate consists of 13 carbon atoms, 19 hydrogen atoms, and 3 oxygen atoms . The average mass is 237.295 Da, and the monoisotopic mass is 237.136490 Da .


Physical And Chemical Properties Analysis

Tert-butyl 2-hydroxy-2-phenylethylcarbamate has a density of 1.1±0.1 g/cm3, a boiling point of 389.4±35.0 °C at 760 mmHg, and a flash point of 189.3±25.9 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds . The polar surface area is 59 Å2 .

Scientific Research Applications

Thermodynamic Properties

The thermodynamic properties and phase transitions of tert-butyl 2-hydroxy-2-phenylethylcarbamate derivatives have been meticulously analyzed using differential scanning calorimetry (DSC) and thermogravimetry (TG). These studies reveal significant information on the molar heat capacities, melting points, molar enthalpy, and entropy transitions, as well as the thermal degradation patterns of these compounds. Such data are crucial for understanding the stability and reactivity of these materials under various temperature conditions, highlighting their potential in the design of thermally stable materials and in various organic synthesis applications (Zeng et al., 2011).

Degradation Pathways

Research into the degradation pathways of related compounds, such as methyl tert-butyl ether (MTBE) using processes like the UV/H2O2 treatment, has led to the identification of several byproducts and intermediates. This research aids in understanding the environmental impact and breakdown processes of tert-butyl carbamate derivatives, which is essential for developing more sustainable chemical processes and for environmental monitoring purposes (Stefan et al., 2000).

Enzymatic Kinetic Resolution

The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate showcases its utility as a key intermediate in the synthesis of chiral organoselenanes and organotelluranes. This process employs lipase-catalyzed transesterification reactions to achieve high enantioselectivity, demonstrating the compound's application in the production of enantiomerically pure substances, a critical aspect in the pharmaceutical industry (Piovan et al., 2011).

Organic Synthesis Building Blocks

Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as a novel class of N-(Boc) nitrone equivalents, presenting a new avenue for organic synthesis. These compounds serve as versatile building blocks that enable the synthesis of N-(Boc)hydroxylamines through reactions with organometallics, further expanding the toolkit available for synthetic chemists in constructing complex molecules (Guinchard et al., 2005).

properties

IUPAC Name

tert-butyl N-(2-hydroxy-2-phenylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-9-11(15)10-7-5-4-6-8-10/h4-8,11,15H,9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRZPRRAZVZKFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431203, DTXSID10986604
Record name tert-butyl 2-hydroxy-2-phenylethylcarbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl hydrogen (2-hydroxy-2-phenylethyl)carbonimidate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-hydroxy-2-phenylethylcarbamate

CAS RN

67341-07-5, 67341-01-9
Record name tert-butyl 2-hydroxy-2-phenylethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl hydrogen (2-hydroxy-2-phenylethyl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10986604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(2-hydroxy-2-phenylethyl)carbamate
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Synthesis routes and methods I

Procedure details

28 g of t-butoxycarbonyl azide were added at room temperature to 200 ml of a methylene chloride solution containing 25.3 g of DL-2-amino-1-phenylethanol and 45 ml of triethylamine, and the reaction mixture was allowed to stand overnight at room temperature. The reaction mixture was then condensed by evaporation under reduced pressure, and water and diisopropyl ether were added to the condensate. The mixture was thoroughly stirred. yielding the title compound in the form of insoluble crystals melting at 123°-124° C. in a yield of 20.6 g. These crystals were filtered off. The organic layer in the filtrate was separated and washed with an aqueous solution of potassium hydrogen sulfate and with an aqueous solution of sodium bicarbonate. The resulting solution was dried over anhydrous magnesium sulfate, and the solvent was distilled off. The crystals of the title compound in the residue were collected by filtration and washed with a mixture of diisopropyl ether and petroleum ether, yielding a further 18.7 g.
Quantity
28 g
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25.3 g
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45 mL
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Synthesis routes and methods II

Procedure details

Racemic α-(aminomethyl)benzenemethanol (13.7 g) and bis(1,1-dimethylethyl)carbonate (21.8 g) were dissolved in methanol (200 ml) and 10% aqueous sodium carbonate (200 ml) added. The mixture was stirred at room temperature for 24 h, poured into 2M hydrochloric acid and extracted with ethyl acetate. Evaporation of the extract and trituration with ethyl acetate/hexane gave the sub-title compound as a pale yellow solid (27.6 g).
Quantity
13.7 g
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Reaction Step One
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21.8 g
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200 mL
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solvent
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Masruri, AC Willis, MD McLeod - The Journal of Organic …, 2012 - ACS Publications
N-(4-Toluenesulfonyloxy)carbamates based on a range of common amine protecting groups serve as preformed nitrogen sources in the intermolecular osmium-catalyzed oxyamination …
Number of citations: 16 pubs.acs.org

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